ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylbenzamido group and linked via a sulfanyl acetamido bridge to an ethyl benzoate ester. The ester moiety at the benzoate position improves solubility and bioavailability. This compound is of interest in medicinal chemistry due to the thiadiazole scaffold’s association with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-29-19(28)15-8-10-16(11-9-15)22-17(26)12-30-21-25-24-20(31-21)23-18(27)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQOPJLTDLHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction and improve efficiency . Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects . The compound may also induce oxidative stress in cells, contributing to its cytotoxic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamido Group
Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate (BA96474)
- Structural Difference : The 4-methylbenzamido group in the target compound is replaced with a 3,4,5-triethoxybenzamido substituent.
- The increased polarity may enhance solubility but reduce membrane permeability compared to the methyl-substituted analog.
- Molecular Weight : 574.67 g/mol (vs. 433.44 g/mol for the target compound, assuming similar core structure differences) .
Heterocycle Replacement: Thiadiazole vs. Oxadiazole
Ethyl 4-(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate (Compound A24)
- Structural Difference : The 1,3,4-thiadiazole ring is replaced with a 1,3,4-oxadiazole, and the 4-methylbenzamido group is substituted with a pyridin-4-yl moiety.
- Impact: Oxadiazoles are less electron-deficient than thiadiazoles, which may reduce electrophilic interactions in biological systems.
Ethyl 4-(2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate
- Structural Difference : Features a 2-bromophenyl substituent on the oxadiazole ring.
- Impact : The bromine atom increases lipophilicity and may enhance van der Waals interactions with hydrophobic binding pockets. This substitution could improve metabolic stability but may also elevate toxicity risks .
Modifications in the Sulfonyl or Sulfonamide Linkages
Ethyl 2-{[5-(4-Methyl-3-morpholin-4-ylsulfonylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
- Structural Difference : Incorporates a morpholine sulfonyl group on the benzamido substituent.
- Impact : The morpholine ring enhances water solubility, while the sulfonyl group may act as a hydrogen-bond acceptor, improving target specificity. This modification could optimize pharmacokinetic properties compared to the target compound .
Thiadiazole-Based Compounds
Data Tables
Table 1: Structural and Molecular Comparisons
Biological Activity
Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the thiadiazole derivatives class. Its structure incorporates a thiadiazole ring, a benzoyl group, and an ethyl ester functional group. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.
Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
- Amide Coupling : Introducing the 4-methylbenzamide group through an amide coupling reaction.
- Esterification : Esterifying the intermediate with ethanol in the presence of an acid catalyst to yield the final product .
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549 (Lung) | 4.27 |
| SK-MEL-2 (Skin) | Significant inhibition | |
| SK-OV-3 (Ovarian) | Moderate inhibition | |
| HCT15 (Colon) | Moderate inhibition |
These findings suggest that the compound may induce apoptosis through pathways involving p53 activation and other cellular mechanisms .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various pathogens due to their ability to inhibit enzyme functions critical for microbial survival.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring may bind to enzymes involved in cancer proliferation or microbial metabolism, inhibiting their function.
- Receptor Modulation : The compound can modulate receptor activities that are pivotal in signaling pathways related to cell growth and apoptosis.
Study on Antiproliferative Activity
A study evaluated a series of thiadiazole derivatives for their antiproliferative effects against T. cruzi and L. donovani. The results demonstrated that certain derivatives showed over 50% inhibition at a concentration of 50 µM when compared to standard treatments like Metronidazole and Amphotericin B. This highlights the potential of thiadiazole compounds in treating protozoal infections alongside their anticancer properties .
Comparative Analysis with Similar Compounds
When compared with other known thiadiazole derivatives such as sulfathiazole and ritonavir, this compound exhibits unique properties that may enhance its efficacy in specific therapeutic contexts.
| Compound | Activity Type | Notable Characteristics |
|---|---|---|
| Ethyl Thiadiazole Derivative | Anticancer/Antimicrobial | Potential for apoptosis induction |
| Sulfathiazole | Antimicrobial | Established clinical use |
| Ritonavir | Antiretroviral | Broad-spectrum antiviral |
Q & A
Basic Research Questions
Q. How can synthesis conditions for ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate be optimized?
- Methodological Approach : Use factorial design (e.g., Taguchi or Box-Behnken methods) to systematically vary parameters like reaction time, temperature, and solvent polarity. Statistical analysis of yields and purity can identify optimal conditions. For example, refluxing in ethanol with glacial acetic acid as a catalyst (as in similar thiadiazole syntheses) may improve efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Approach : Combine NMR (¹H/¹³C) to confirm hydrogen/carbon environments, FT-IR for functional groups (e.g., thiadiazole C=N stretching at ~1600 cm⁻¹), and mass spectrometry for molecular weight validation. X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities .
Q. How can solubility challenges be addressed during formulation for biological testing?
- Methodological Approach : Use co-solvents (e.g., DMSO:PBS mixtures) or micellar encapsulation. Pre-formulation studies with Hansen solubility parameters can guide solvent selection. Derivatives like sodium salts (via ester hydrolysis) may enhance aqueous solubility .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and binding interactions?
- Methodological Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) identifies binding modes, validated by Molecular Dynamics (MD) simulations to assess stability .
Q. How to establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Approach : Synthesize derivatives with variations in the benzamido (e.g., electron-withdrawing substituents) or thiadiazole moieties. Compare bioactivity data (e.g., IC₅₀ values) using multivariate regression to quantify substituent effects. Cross-reference with computational binding affinity trends .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Approach : Standardize assays (e.g., MIC protocols for antimicrobial testing) and control variables (e.g., cell line viability). Use meta-analysis to reconcile discrepancies; conflicting results may arise from assay sensitivity differences or impurity artifacts. Validate via orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Approach : Employ stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff). Isotopic labeling (e.g., ¹⁵N in thiadiazole) in NMR studies can track conformational changes in target proteins upon binding .
Q. How to design experiments for scaling up synthesis without compromising yield?
- Methodological Approach : Use flow chemistry for continuous production, optimizing residence time and temperature. Process Analytical Technology (PAT) tools (e.g., in-situ FT-IR) monitor reaction progress in real-time. Scale-down models (DoE) identify critical parameters affecting purity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
